(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid, also known as (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, is a chiral amino acid derivative characterized by its unique structural properties. It has a molecular formula of CHN O and a molecular weight of 181.19 g/mol. This compound is classified under amino acids and is notable for its potential applications in pharmaceutical and biochemical research.
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid belongs to the class of beta-amino acids. It is specifically categorized as a phenyl-substituted amino acid due to the presence of a methoxy-substituted phenyl group in its structure.
The synthesis of (2R,3R)-3-amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure the desired stereochemistry (2R, 3R) is achieved. Techniques such as chromatography may be employed for purification.
The molecular structure of (2R,3R)-3-amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid features:
The compound has a melting point that varies based on purity but typically falls within a range that indicates good crystallinity. Its structural representation can be described using SMILES notation: C(C(C(=O)O)N)C1=CC=CC=C1OC
.
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for (2R,3R)-3-amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid is primarily associated with its role as an amino acid in biological systems. It may influence neurotransmitter activity due to its structural similarity to other amino acids involved in neural signaling.
Research indicates that compounds with similar structures can modulate synaptic transmission and may have implications in neuropharmacology.
Relevant data suggests that it maintains stability when stored appropriately away from light and moisture .
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid has several potential applications:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8